N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine
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Overview
Description
N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine with methylating agents under controlled conditions . The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization and methylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated amines .
Scientific Research Applications
N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse biological activities.
Uniqueness
N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of multiple methyl groups can enhance its lipophilicity and potentially improve its bioavailability .
Biological Activity
N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine (CAS: 2259698-30-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- Purity : 95%
Research indicates that this compound exhibits significant biological activities primarily through its interaction with various protein kinases. The compound has been evaluated for its potential as an inhibitor of key signaling pathways involved in cancer progression and inflammation.
Inhibition of Protein Kinases
A study highlighted the compound's inhibitory effects on several protein kinases:
Kinase | IC50 (µM) |
---|---|
JAK3 | 0.36 |
NPM1-ALK | 0.54 |
cRAF[Y340D][Y341D] | 0.78 |
These results suggest that the compound may serve as a promising lead in the development of targeted therapies for cancers driven by these kinases .
Case Studies and Research Findings
- Antitumor Activity :
- Anti-inflammatory Properties :
- Chemoprotective Effects :
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that typically include cyclization reactions leading to the formation of the pyrrole ring system. Variants such as 2-Boc-N,6,7-trimethyl derivatives have also been explored for enhanced stability and solubility .
Future Directions
The ongoing research into the biological activity of this compound indicates its potential as a scaffold for developing new therapeutic agents targeting cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action fully and assess its efficacy in vivo.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C10H15N3/c1-6-7(2)13-10(11-3)9-5-12-4-8(6)9/h12H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
SBTVSVXGIQCJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=C1CNC2)NC)C |
Origin of Product |
United States |
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